6-Bromo-7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the pyridopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6-Bromo-7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 6-bromo-7-chloro-1,4-dihydropyridine with suitable reagents can lead to the formation of the desired compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
6-Bromo-7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromo-7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential in various biological assays, including antimicrobial and antiviral activities.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-Bromo-7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
6-Bromo-7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione can be compared with other similar compounds in the pyridopyrazine family, such as:
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione: Lacks the bromine and chlorine substituents, which may affect its biological activity and chemical reactivity.
5-Bromo-4-chloropyridin-2-amine: Another halogenated pyridine derivative with different substitution patterns and potentially different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities .
Properties
Molecular Formula |
C7H3BrClN3O2 |
---|---|
Molecular Weight |
276.47 g/mol |
IUPAC Name |
6-bromo-7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C7H3BrClN3O2/c8-4-2(9)1-3-5(11-4)12-7(14)6(13)10-3/h1H,(H,10,13)(H,11,12,14) |
InChI Key |
RJXJIWDRZUDRMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=C1Cl)Br)NC(=O)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.